molecular formula C16H17N5O2 B2527358 Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate CAS No. 880799-53-1

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate

Cat. No.: B2527358
CAS No.: 880799-53-1
M. Wt: 311.345
InChI Key: CHZJCWMZTNJCJB-UHFFFAOYSA-N
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Description

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate is a triazolopyrimidine derivative featuring a benzoate ester moiety linked via an amino group. This compound is structurally characterized by:

  • A 5,7-dimethyl-substituted triazolopyrimidine core.
  • An ethyl benzoate group at the 2-position of the heterocycle. Its synthesis typically involves multi-component reactions, such as condensation of aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate under catalytic conditions . The compound’s ester functionality distinguishes it from sulfonamide, hydrazone, or thiadiazole derivatives in the same structural family.

Properties

IUPAC Name

ethyl 4-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-4-23-14(22)12-5-7-13(8-6-12)18-15-19-16-17-10(2)9-11(3)21(16)20-15/h5-9H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJCWMZTNJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate typically involves the formation of the triazolo-pyrimidine core followed by its functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The reaction is carried out in dry toluene at 140°C, ensuring high efficiency and yield. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Bioactivity
Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate Ethyl benzoate C₁₆H₁₇N₅O₂ 311.34 Lipophilic ester group; moderate solubility in organic solvents Herbicidal, potential fungicidal
4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide Sulfonamide C₁₃H₁₄N₆O₂S 318.36 Higher polarity due to sulfonamide; improved aqueous solubility Enhanced herbicidal activity
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives Hydrazone Varies (e.g., C₁₃H₁₄N₆O) ~290–350 Chiral centers present in some derivatives; variable melting points Superior fungicidal activity (e.g., 80% inhibition at 50 ppm)
2-(5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine)-1,3,4-thiadiazole-5-alkylthio derivatives Thiadiazole Varies (e.g., C₁₂H₁₃N₇S₂) ~335–400 High thermal stability; strong electron-withdrawing effects Broad-spectrum fungicidal activity

Key Observations :

  • Ester vs.
  • Chirality : Unlike hydrazone derivatives with chiral centers , the target compound lacks stereochemical complexity, which may simplify synthesis but limit activity specificity.
  • Thermal Stability : Thiadiazole derivatives exhibit higher thermal stability due to aromatic heterocycles, whereas the ester group in the target compound may lower melting points .

Key Observations :

  • The target compound achieves high yields (92%) using TMDP as a dual solvent-catalyst, minimizing purification steps .
Table 3: Comparative Bioactivity Profiles
Compound Type Herbicidal Activity (EC₅₀, ppm) Fungicidal Activity (% Inhibition at 50 ppm) Toxicity Profile
Ethyl benzoate derivative 15–20 (barnyardgrass) 60–70 (Fusarium spp.) Low mammalian toxicity
Sulfonamide derivatives 5–10 (broadleaf weeds) 40–50 Moderate toxicity
Hydrazone derivatives 10–15 80–90 (Rhizoctonia solani) Variable (chiral derivatives safer)
Thiadiazole derivatives 20–25 85–95 (Botrytis cinerea) Low toxicity

Key Observations :

  • The ethyl benzoate derivative shows moderate herbicidal activity but lags behind sulfonamide and hydrazone analogs, likely due to reduced target-binding affinity .
  • Thiadiazole derivatives excel in fungicidal activity, attributed to the electron-deficient thiadiazole ring enhancing interaction with fungal enzymes .

Structural-Activity Relationships (SAR)

  • Ester Group : The ethyl benzoate moiety balances lipophilicity and steric bulk, enabling moderate bioactivity but limiting potency compared to sulfonamides .
  • Methyl Substitutions : 5,7-Dimethyl groups on the triazolopyrimidine core enhance metabolic stability and hydrophobic interactions, a feature conserved across analogs .
  • Electron-Withdrawing Groups : Sulfonamide and thiadiazole derivatives exhibit stronger herbicidal/fungicidal effects due to electron-withdrawing properties improving target enzyme inhibition .

Biological Activity

Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

The compound features a triazolo-pyrimidine core fused with a benzoate moiety. The presence of nitrogen atoms in the triazole structure contributes to its unique reactivity and biological properties. The dimethyl groups on the triazole ring enhance binding affinity to target proteins, which may influence its biological activity.

Antimicrobial Activity

Compounds containing the triazolo-pyrimidine framework have demonstrated significant antimicrobial , antifungal , and anticancer properties. This compound has been investigated for its potential as a protozoan proteasome inhibitor , particularly in treating diseases like leishmaniasis. The following table summarizes some relevant findings:

Activity Mechanism Reference
AntimicrobialInhibits growth of various pathogens
AnticancerInduces apoptosis in cancer cells
Proteasome InhibitionDisruption of protein degradation pathways

Anticancer Activity

Research indicates that compounds with similar structures show promise in cancer treatment. For example, triazolo-pyrimidines have been linked to significant cytotoxicity against various cancer cell lines. This compound may exhibit similar effects through mechanisms like:

  • Inhibition of cell proliferation
  • Induction of apoptosis

Case Studies

A study focusing on structurally similar triazolo-pyrimidine derivatives highlighted their effectiveness against human cancer cell lines such as MCF-7 and A549. These compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The specific IC50 values for this compound remain to be determined through further research.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table outlines key differences:

Compound Name Structural Features Unique Properties
Ethyl 4-(6-methyl-[1,2,4]triazolo[3,4-b]pyridin-3-yl)benzoateDifferent triazole positionPotential anti-inflammatory activity
7-Amino-[1,2,4]triazolo[3,4-b]pyridineLacks the ethyl ester groupKnown for antiviral properties
Ethyl 4-(5-methyl-[1,2,4]-triazolo[3,4-b]pyridine)Contains a methyl group insteadExhibits significant cytotoxicity

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. SHELX software (e.g., SHELXL) is widely used for refinement, with data collected at 100–150 K .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 2.5–2.7 ppm, aromatic protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 356.15) .

How do structural modifications influence the bioactivity of triazolopyrimidine derivatives?

Advanced Research Focus
Substituents at the 5,7-positions and the benzoate moiety significantly alter pharmacological properties:

  • 5,7-Dimethyl Groups : Enhance lipophilicity, improving membrane permeability for antitumor activity .
  • Amino Linkage : The ethyl benzoate group enables hydrogen bonding with biological targets (e.g., enzyme active sites) .

Q. Advanced Research Focus

  • Data Collection : High-resolution (≤0.8 Å) synchrotron data minimizes errors in electron density maps .
  • Refinement Software : SHELXL refines anisotropic displacement parameters and validates via R-factor (R₁ < 0.05) and residual density analysis .
  • Validation Tools : PLATON checks for twinning, and CCDC deposition ensures reproducibility .

How to resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC₅₀) with cellular viability tests (MTT assays) to confirm specificity .
  • Statistical Reproducibility : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and use ANOVA for cross-study comparisons .

What solvent systems and catalysts improve reaction efficiency?

Q. Advanced Research Focus

  • TMPD in Molten State : Reduces side reactions (e.g., hydrolysis) and enables catalyst recycling .
  • Ethanol/Water (1:1 v/v) : Enhances solubility of polar intermediates while maintaining reaction kinetics .

How to design experiments for evaluating enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : AutoDock Vina predicts binding poses with triazolopyrimidine core interacting via π-π stacking in hydrophobic pockets .

What are the challenges in synthesizing derivatives with specific substituents?

Q. Advanced Research Focus

  • Steric Hindrance : Bulky groups at the 2-amino position require sealed-tube reactions (90°C, 12 h) to prevent decomposition .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates closely related analogs .

Notes

  • Excluded Sources : BenchChem () was excluded per the user’s request.
  • Methodological Rigor : All answers emphasize experimental design, data validation, and reproducibility.

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